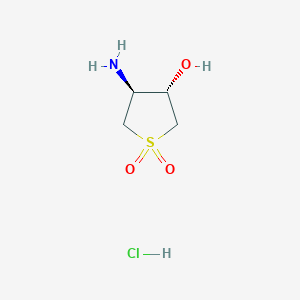![molecular formula C19H21BrN2O2 B1389995 N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide CAS No. 886014-23-9](/img/structure/B1389995.png)
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide
Descripción general
Descripción
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide, often referred to as BABTB, is an organic compound with a variety of uses in scientific research. It is a white to off-white crystalline solid with a melting point of 90-92°C. BABTB is a relatively new compound, first synthesized in 2015, and has since been used in a range of research studies and experiments.
Aplicaciones Científicas De Investigación
BABTB has been used in a variety of scientific research applications. It has been used in the study of enzyme kinetics, as well as in the study of protein-ligand interactions. It has also been used as a reagent in organic synthesis and as a catalyst in asymmetric synthesis. BABTB has also been used in the study of molecular recognition, as well as in the study of molecular recognition and transport.
Mecanismo De Acción
The mechanism of action of BABTB is not fully understood. However, it is believed that the compound acts as a ligand and binds to specific receptors in the body. This binding triggers a series of biochemical reactions that result in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
BABTB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. This inhibition can lead to increased levels of acetylcholine in the body, which can result in increased cognitive function and improved memory. BABTB has also been shown to inhibit the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the body, which can result in improved mood and decreased anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BABTB in laboratory experiments has a number of advantages. It is relatively easy to synthesize and is relatively inexpensive. It is also relatively stable and can be stored at room temperature. The main limitation of BABTB is that it is not very soluble in water, so it must be dissolved in organic solvents before use.
Direcciones Futuras
There are a number of potential future directions for the use of BABTB in scientific research. It could be used in the study of enzyme inhibitors, as well as in the study of drug delivery systems. It could also be used in the study of molecular recognition and transport, as well as in the development of new drugs and therapeutic agents. Finally, it could be used in the study of molecular recognition and transport, as well as in the study of molecular recognition and transport in biological systems.
Propiedades
IUPAC Name |
N-[4-[(2-bromoacetyl)amino]phenyl]-4-tert-butylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)14-6-4-13(5-7-14)18(24)22-16-10-8-15(9-11-16)21-17(23)12-20/h4-11H,12H2,1-3H3,(H,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEMBBXNRKLEPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-Bromoacetyl)amino]phenyl}-4-(tert-butyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![{2-[2-(4-Chlorophenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389920.png)




![Methyl (2S,4S)-4-[4-(sec-butyl)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B1389930.png)

![{2-[2-(3-Methoxyphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1389932.png)
![2-Bromo-N-[3-(1-piperidinylcarbonyl)phenyl]-acetamide](/img/structure/B1389934.png)
![4-[(2-Bromoacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B1389935.png)